2-Amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid typically involves the reaction of L-arginine with nitric acid. The process can be summarized as follows:
Starting Materials: L-arginine and concentrated nitric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the product.
Procedure: L-arginine is dissolved in water, and concentrated nitric acid is added slowly with constant stirring. The mixture is maintained at a low temperature to prevent decomposition.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Using industrial reactors to handle large volumes of reactants.
Continuous Monitoring: Employing automated systems to monitor and control reaction parameters such as temperature, pH, and concentration.
Purification: Utilizing advanced purification techniques like chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can convert nitric acid to nitrous oxide or other nitrogen species.
Substitution: The amino groups in L-arginine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitrogen oxides, including nitric oxide and nitrogen dioxide.
Reduction Products: Nitrous oxide, ammonia.
Substitution Products: N-alkyl or N-acyl derivatives of L-arginine.
Scientific Research Applications
2-Amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in nitric oxide production and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, wound healing, and immune function.
Industry: Utilized in the formulation of dietary supplements and functional foods aimed at enhancing nitric oxide levels.
Mechanism of Action
The primary mechanism of action of 2-Amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid involves the production of nitric oxide. L-arginine is converted to nitric oxide by the enzyme nitric oxide synthase. Nitric oxide then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
L-Arginine: The parent amino acid, involved in protein synthesis and nitric oxide production.
L-Citrulline: Another amino acid that is a precursor to L-arginine and also enhances nitric oxide production.
Nitroglycerin: A nitrate compound used clinically to treat angina by releasing nitric oxide.
Uniqueness
2-Amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid is unique due to its dual role as an amino acid and a nitric oxide donor. This dual functionality makes it particularly valuable in research and therapeutic applications aimed at modulating nitric oxide levels.
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.HNO3/c7-4(5(11)12)2-1-3-10-6(8)9;2-1(3)4/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGJKCZYBKGMIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.[N+](=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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